
2-amino-N-(3-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-bromophenyl)acetamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is also known by its CAS number 938338-35-3 .
Synthesis Analysis
The synthesis of 2-amino-N-(3-bromophenyl)acetamide involves a reaction with ammonium hydroxide at 60°C for 6 hours in an inert atmosphere . The reaction mixture is then allowed to cool to room temperature, after which ethyl acetate is added. The organic layer is separated and dried over anhydrous Na2SO4, and concentrated in vacuo, providing the free amine of the compound as a solid/oily product with a yield of 50-60% .Molecular Structure Analysis
The molecular structure of 2-amino-N-(3-bromophenyl)acetamide consists of a bromophenyl group attached to an acetamide group via a nitrogen atom . The bromophenyl group contributes to the compound’s reactivity and its interactions with other molecules.Wissenschaftliche Forschungsanwendungen
Catalytic Amination Processes
2-Amino-N-(3-bromophenyl)acetamide derivatives play a crucial role in catalytic amination processes. A study by Zhao, Fu, and Qiao (2010) demonstrated a copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, with sodium azide as the amino source. This method is vital for synthesizing ortho-functionalized aromatic amines, offering a pathway for creating various aminated compounds (Zhao, Fu, & Qiao, 2010).
Antimicrobial Activity
Research by Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives toward nitrogen-based nucleophiles. This led to the creation of compounds with significant antimicrobial activity. The study underscores the potential of these derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Intermediate for Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a derivative of 2-amino-N-(3-bromophenyl)acetamide, is noted as an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) discussed its use in chemoselective acetylation processes, highlighting its significance in developing drugs to combat malaria (Magadum & Yadav, 2018).
Analgesic and Anti-Inflammatory Applications
Gopa, Porchezhian, and Sarma (2001) investigated 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their derivatives for analgesic and anti-inflammatory activities. They discovered significant activity in certain derivatives, including those based on bromophenyl azo. This research reveals the potential therapeutic applications of these compounds in pain and inflammation management (Gopa, Porchezhian, & Sarma, 2001).
Anticancer Drug Synthesis
A study by Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of 2-amino-N-(3-bromophenyl)acetamide, demonstrating its application in anticancer drug development. The compound's structure was analyzed for potential effectiveness against cancer, emphasizing the role of such derivatives in cancer therapy (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
2-amino-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBBFUUGTXSLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

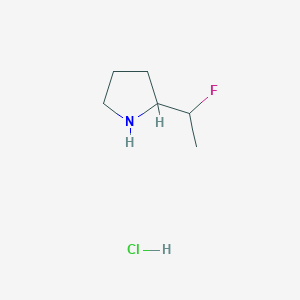
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)
![4-(azepan-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2706885.png)
![4-benzyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2706886.png)
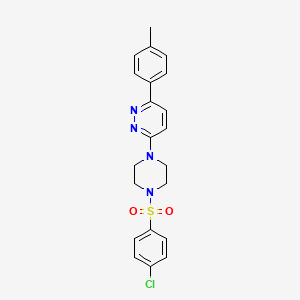
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)
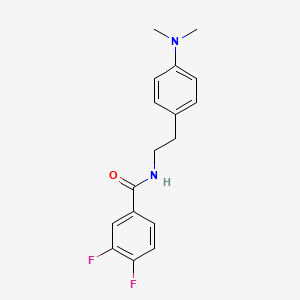
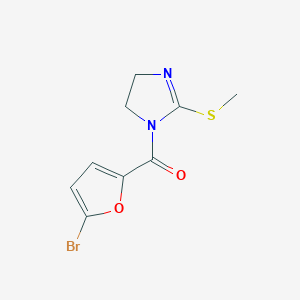
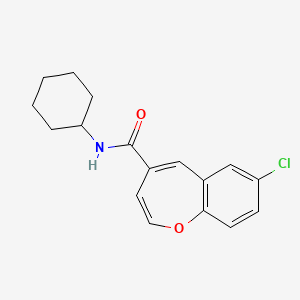
![3-Cyclobutyl-6-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706895.png)
![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)
![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)

![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)